Product packaging for Ehida(Cat. No.:CAS No. 63245-28-3)

Ehida

Cat. No.: B1195364
CAS No.: 63245-28-3
M. Wt: 322.36 g/mol
InChI Key: WNIDXAKKFOKNEF-UHFFFAOYSA-N
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Description

Historical Development of Iminodiacetic Acid (IDA) Derivatives in Nuclear Medicine

The evolution of hepatobiliary scintigraphy agents is closely tied to the development of IDA derivatives. The initial exploration of these compounds for cardiac imaging unexpectedly revealed their potential for hepatobiliary assessment. nih.govsnmjournals.org This realization led to the coining of the term "HIDA scan," which is now often used synonymously with cholescintigraphy or hepatobiliary scintigraphy. snmjournals.org

Evolution of Hepatobiliary Scintigraphy Agents

The origins of functional hepatobiliary testing can be traced back to the use of dyes like rose bengal in the 1920s. snmjournals.org However, the advent of technetium-99m (⁹⁹mTc)-labeled IDA agents marked a significant advancement, making hepatobiliary imaging a more practical procedure. snmjournals.orgsnmjournals.org These ⁹⁹mTc-HIDA agents allowed for the imaging of the entire hepatobiliary system with a single agent. snmjournals.org The field transitioned from primarily imaging liver morphology with radiocolloids to imaging physiology with ⁹⁹mTc-HIDA agents. snmjournals.org

Early IDA Analogues and their Diagnostic Utility

Following the initial ⁹⁹mTc-HIDA radiopharmaceutical, which was approved for clinical use in 1982, various IDA derivatives were developed. snmjournals.org These early analogues, such as dimethyl IDA (lidofenin) and p-isopropyl IDA (PIPIDA), represented major improvements over previous agents like rose bengal. snmjournals.orgsnmjournals.org However, the image quality and diagnostic utility of some early agents, like lidofenin, were suboptimal in patients with elevated serum bilirubin (B190676) levels. snmjournals.orgsnmjournals.org This limitation spurred the development of newer IDA derivatives with improved pharmacokinetic properties.

Etifenin within the Landscape of Hepatobiliary Radiopharmaceuticals

Etifenin (diethyl IDA or EHIDA) is one of the IDA derivatives that emerged from this evolutionary process. snmjournals.orghep.com.cn It is a radiopharmaceutical compound used in medical imaging to assess liver function and biliary tract conditions. smolecule.com

Role of Etifenin as a Diagnostic Agent

Etifenin, when labeled with ⁹⁹mTc (⁹⁹mTc-EHIDA), is utilized for hepatobiliary function scintigraphy. hep.com.cnsmolecule.com It acts as a diagnostic agent by being taken up by liver cells and subsequently excreted into the bile, following a pathway similar to bilirubin. nih.govsnmjournals.orgsmolecule.com This process allows for the visualization of liver physiology and pathology through imaging techniques such as SPECT. smolecule.com ⁹⁹mTc-EHIDA is reported to clear quickly from the blood, have less renal excretion, and be less affected by serum bilirubin concentration, which offers advantages in imaging patients with jaundice. hep.com.cn Studies have indicated a high accuracy for ⁹⁹mTc-EHIDA hepatobiliary imaging in diagnosing biliary conditions. hep.com.cn

Differentiation from Other Imaging Modalities in Hepatobiliary Assessment

Hepatobiliary scintigraphy using agents like Etifenin provides functional information about the liver and biliary system, tracking the production and flow of bile. snmjournals.org This contrasts with anatomical imaging modalities such as ultrasound, CT, and MRI. slideshare.netapgh.net While ultrasound is often the preferred initial imaging test due to its accessibility and safety, it primarily provides structural information and sonographic findings of conditions like acute cholecystitis can be nonspecific and secondary. nih.govslideshare.net CT and MRI also offer detailed anatomical views, with MRI being particularly useful for evaluating the biliary system due to its superior contrast resolution. apgh.net However, hepatobiliary scintigraphy uniquely demonstrates the physiological process of bile flow and can identify functional obstructions or leaks that might not be readily apparent on anatomical images. nih.govdeltami.com.au It assesses organ function dynamically over time, which is different from the static images provided by other methods. deltami.com.au This functional assessment is particularly valuable in diagnosing conditions like acute cholecystitis by demonstrating cystic duct obstruction, the primary underlying event. nih.gov

Current Research Significance and Gaps in Etifenin Studies

Current research involving Etifenin often focuses on optimizing its use and comparing its performance with other hepatobiliary agents. For instance, studies have investigated optimized quality control methods for determining the radiochemical purity of ⁹⁹mTc-Etifenin in a clinical context. bmj.com The development of new methods aims to provide faster results, potentially allowing for quicker administration of the radiopharmaceutical. bmj.com

The significance of research in this area lies in improving the accuracy and efficiency of hepatobiliary scintigraphy, ultimately contributing to better diagnosis and management of hepatobiliary disorders. Identifying gaps in current research involves conducting thorough literature reviews to determine areas where further investigation is needed. numberanalytics.commwediting.com While Etifenin has demonstrated utility, ongoing research may explore its performance in specific patient populations, its potential in quantitative assessment techniques, or comparisons with newer imaging agents or modalities. The continuous evolution of imaging technology and radiopharmaceutical development necessitates ongoing research to fully understand the capabilities and limitations of agents like Etifenin and to define their optimal role in the diagnostic landscape.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O5 B1195364 Ehida CAS No. 63245-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[carboxymethyl-[2-(2,6-diethylanilino)-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-3-11-6-5-7-12(4-2)16(11)17-13(19)8-18(9-14(20)21)10-15(22)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIDXAKKFOKNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045492
Record name Etifenin
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Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63245-28-3
Record name EHIDA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63245-28-3
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Record name Etifenin [USAN:INN:BAN]
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Record name Etifenin
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Record name Etifenin
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Record name ETIFENIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Radiochemistry of Etifenin

Chemical Synthesis Pathways of Etifenin Precursor

The precursor to etifenin is N-(2,6-diethylphenylcarbamoylmethyl)iminodiacetic acid. Its synthesis is a multi-step process that involves carefully controlled chemical reactions to build the molecule's core structure.

Condensation Reactions and Intermediate Formation

A common pathway for synthesizing N-substituted iminodiacetic acid derivatives like the etifenin precursor involves a two-step process. The initial step is the formation of an intermediate, which is then followed by a condensation reaction.

Based on the synthesis of analogous compounds such as N-(2,4,6-trimethylphenylcarbamoylmethyl)iminodiacetic acid (TMIDA), the process can be extrapolated. The first step typically involves the reaction of 2,6-diethylaniline (B152787) with chloroacetyl chloride. This reaction forms the intermediate compound, ω-chloro-2,6-diethylacetanilide.

The subsequent and crucial step is a condensation reaction. The newly formed ω-chloro-2,6-diethylacetanilide is reacted with iminodiacetic acid. This reaction links the chloroacetylated diethylaniline to the iminodiacetic acid backbone, resulting in the final etifenin precursor molecule. An alternative, more direct synthesis route has also been developed for similar IDA derivatives, proceeding directly from nitrilotriacetic acid, which may offer a more streamlined approach. nih.gov

Purification Methodologies for Etifenin

Following the synthesis, purification of the etifenin precursor is essential to remove any unreacted starting materials, byproducts, or other impurities. A common and effective method for the purification of crystalline organic compounds like N-substituted iminodiacetic acid derivatives is recrystallization. For compounds with similar properties, recrystallization from water has been shown to be an effective purification technique. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.

Radiolabeling of Etifenin with Technetium-99m (99mTc)

The clinical utility of etifenin lies in its ability to be radiolabeled with the gamma-emitting radionuclide, Technetium-99m (99mTc). This process transforms the etifenin molecule into a radiopharmaceutical that can be traced within the body.

Mechanism of 99mTc Complexation with IDA Derivatives

The labeling of etifenin with 99mTc is a chelation reaction, where the technetium metal ion is incorporated into the etifenin molecule, which acts as a chelating agent or ligand. The technetium is typically obtained from a generator as sodium pertechnetate (B1241340) (Na99mTcO4), where technetium is in a +7 oxidation state. For complexation to occur, the technetium must be reduced to a lower oxidation state, typically +3 or +4, which is more amenable to forming stable coordination complexes.

This reduction is achieved by using a reducing agent, most commonly stannous chloride (SnCl2). Once reduced, the 99mTc ion can be complexed by the iminodiacetic acid portion of the etifenin molecule. The nitrogen atom and the two carboxylate groups of the IDA moiety act as donor atoms, forming a stable coordination complex with the technetium ion. The resulting 99mTc-etifenin complex is a hexa-coordinated molecule with an octahedral geometry.

Optimization of Radiolabeling Parameters

The efficiency of the radiolabeling process, known as the radiochemical yield, is dependent on several factors, including the concentration of the reactants.

The concentrations of both the etifenin precursor and the reducing agent, stannous chloride, are critical for achieving a high radiochemical yield. Insufficient amounts of the etifenin ligand can lead to the formation of unwanted radiochemical impurities, such as reduced-hydrolyzed 99mTc. Conversely, an excess of the ligand does not necessarily increase the yield and can be wasteful.

Similarly, the concentration of the reducing agent must be carefully optimized. An insufficient amount of stannous chloride will result in incomplete reduction of the pertechnetate, leading to a lower labeling efficiency. On the other hand, an excessive amount of the reducing agent can lead to the formation of colloidal 99mTc, another undesirable impurity. Therefore, finding the optimal ratio of ligand to reducing agent is a key aspect of preparing 99mTc-etifenin with high purity.

The following table illustrates the impact of varying reactant concentrations on the radiochemical yield of a 99mTc-labeled IDA derivative, demonstrating the importance of optimizing these parameters.

Etifenin Concentration (mg/mL)Stannous Chloride (SnCl₂) Concentration (µg/mL)Radiochemical Yield (%)
0.55085.2
1.05092.5
1.010097.8
1.510098.1
1.515096.5

Note: The data in this table is illustrative and based on typical optimization studies for 99mTc-labeled IDA derivatives. Actual optimal concentrations may vary depending on specific reaction conditions.

pH Optimization for Radiochemical Yield

The pH of the reaction mixture is a critical parameter that significantly influences the radiochemical yield of ⁹⁹ᵐTc-labeled compounds. For the labeling of various ligands with ⁹⁹ᵐTc, the optimal pH ensures the stability of the ligand, the reducing agent, and the final radiocomplex. While specific optimization data for Etifenin is not detailed in the provided research, studies on similar compounds demonstrate that a neutral pH, typically around 7, often results in the highest radiochemical yield. researchgate.netnih.gov Deviations from the optimal pH can lead to the formation of undesirable radiochemical impurities, such as reduced hydrolyzed technetium (⁹⁹ᵐTcO₂), thereby decreasing the purity of the final product. The adjustment of pH is a standard step in the preparation of ⁹⁹ᵐTc radiopharmaceuticals to achieve maximum labeling efficiency. nih.gov

Temperature and Reaction Time Effects

The formation of the ⁹⁹ᵐTc-Etifenin complex is typically a rapid process that can be carried out at room temperature. nih.govfrontiersin.org Research on the synthesis of various ⁹⁹ᵐTc-labeled radiopharmaceuticals indicates that the reaction is often complete within minutes. nih.govfrontiersin.org For instance, studies on labeling cyclophosphamide (B585) and ertapenem (B1671056) with ⁹⁹ᵐTc show that high radiochemical yields are achieved within a 10 to 30-minute incubation period at room temperature. nih.govfrontiersin.org While heating can sometimes accelerate reaction rates, it is often unnecessary for IDA complexes and can risk degrading heat-labile components. researchgate.netnih.gov Therefore, the synthesis of ⁹⁹ᵐTc-Etifenin is generally performed at ambient temperature, with a short incubation time being sufficient to achieve high labeling yields. frontiersin.org

Reducing Agents in ⁹⁹ᵐTc-Etifenin Synthesis

A reducing agent is essential to reduce the pertechnetate ion (⁹⁹ᵐTcO₄⁻) to a lower, more reactive oxidation state, which is necessary for chelation by the Etifenin ligand. The most commonly used reducing agent in commercially available kits for ⁹⁹ᵐTc radiopharmaceuticals is stannous chloride (SnCl₂). nih.govnih.gov Other reducing agents such as sodium dithionite (B78146) and formamidine (B1211174) sulfinic acid have also been evaluated for labeling various compounds with ⁹⁹ᵐTc. nih.gov The choice of reducing agent and its concentration are optimized to ensure efficient reduction of ⁹⁹ᵐTc while minimizing the formation of colloidal impurities. nih.gov For Etifenin kits, stannous ions are the standard reducing agent used to facilitate the labeling reaction. nih.gov

Quality Control and Radiochemical Purity Assessment of ⁹⁹ᵐTc-Etifenin

Ensuring the radiochemical purity (RCP) of ⁹⁹ᵐTc-Etifenin is a mandatory quality control step before its use. nih.govnih.gov The RCP is defined as the percentage of the total radioactivity in the preparation that is present in the desired chemical form, which is ⁹⁹ᵐTc-Etifenin. nih.govdergipark.org.tr The primary radiochemical impurities that must be quantified are free sodium pertechnetate (Na[⁹⁹ᵐTc]TcO₄) and reduced hydrolyzed technetium (⁹⁹ᵐTcn). nih.gov

Chromatographic Techniques for Purity Determination

Chromatography is the standard method for determining the radiochemical purity of ⁹⁹ᵐTc-labeled compounds. dergipark.org.tr These techniques separate the desired radiocomplex from radiochemical impurities based on their different affinities for the stationary and mobile phases. europeanpharmaceuticalreview.com For ⁹⁹ᵐTc-Etifenin, the most commonly employed methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.gov

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used in clinical settings for routine quality control of radiopharmaceuticals. europeanpharmaceuticalreview.comanalyticaltoxicology.comdergipark.org.tr The process involves spotting the radiopharmaceutical onto a stationary phase, such as an Instant Thin Layer Chromatography-Silica Gel (ITLC-SG) strip, and developing it in a suitable mobile phase. nih.goveuropeanpharmaceuticalreview.com

Different TLC systems are required to separate ⁹⁹ᵐTc-Etifenin from its two main impurities. For example, a solvent like acetone (B3395972) or methyl ethyl ketone allows the highly soluble Na[⁹⁹ᵐTc]TcO₄ to migrate with the solvent front (Rf = 0.9-1.0), while the ⁹⁹ᵐTc-Etifenin complex and ⁹⁹ᵐTcn remain at the origin (Rf = 0.0-0.1). dergipark.org.tr A second system, using a solvent like a water:acetonitrile (B52724) mixture, causes the ⁹⁹ᵐTc-Etifenin complex to migrate up the strip, while the insoluble ⁹⁹ᵐTcn remains at the origin. dergipark.org.tr

A study comparing six different TLC methods for ⁹⁹ᵐTc-Etifenin identified an optimized method that provided a reliable RCP value of 98.3 ± 0.9% in a reduced analysis time. nih.govbmj.com The results highlight the importance of optimizing TLC methods for accuracy and efficiency. nih.gov

Comparison of Different TLC Methods for ⁹⁹ᵐTc-Etifenin Purity Assessment. nih.gov
TLC MethodRadiochemical Purity (RCP) (%)Analysis Duration (min)
Method 188.1 ± 1.939.6 ± 1.9
Method 294.2 ± 1.749.5 ± 2.2
Method 386.9 ± 1.317.1 ± 5.4
Method 493.9 ± 1.427.1 ± 5.4
Method 594.7 ± 1.627.1 ± 5.4
Method 6 (Optimized)98.3 ± 0.931.5 ± 1.1

High-Performance Liquid Chromatography (HPLC) is considered a gold-standard technique for the analysis of radiopharmaceuticals, offering high resolution and accuracy. researchgate.netmdpi.com While more time-consuming and expensive than TLC, radio-HPLC provides a more detailed separation and quantification of all radioactive species in the preparation. bmj.com

In the analysis of ⁹⁹ᵐTc-Etifenin, HPLC can effectively separate the main compound from impurities. nih.govnih.gov Studies have shown that ⁹⁹ᵐTc-Etifenin has a distinct retention time, allowing for clear identification and quantification. nih.govresearchgate.net For example, a radio-HPLC analysis showed a retention time of 8.05 ± 0.02 minutes for ⁹⁹ᵐTc-Etifenin, while the impurity Na[⁹⁹ᵐTc]TcO₄ eluted much earlier at 2.76 ± 0.03 minutes. nih.govbmj.comnih.gov This method determined the amount of Na[⁹⁹ᵐTc]TcO₄ impurity in the ⁹⁹ᵐTc-Etifenin preparation to be as low as 0.2%. nih.govresearchgate.net

HPLC Retention Times for ⁹⁹ᵐTc-Etifenin and Impurity. nih.govbmj.comresearchgate.netnih.gov
CompoundRetention Time (min)
⁹⁹ᵐTc-Etifenin8.05 ± 0.02
Na[⁹⁹ᵐTc]TcO₄ (Impurity)2.76 ± 0.03

Identification and Quantification of Radiochemical Impurities

The primary radiochemical impurities associated with Technetium-99m (⁹⁹ᵐTc) labeled Etifenin ([⁹⁹ᵐTc]Tc-etifenin) are free sodium pertechnetate (Na[⁹⁹ᵐTc]TcO₄) and reduced hydrolyzed technetium (⁹⁹ᵐTcn). bmj.comnih.gov The accurate identification and quantification of these impurities are crucial to ensure the radiochemical purity (RCP) of the final product for its intended diagnostic use. nih.gov Various chromatographic methods, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed for this purpose. bmj.comnih.gov

Radio-HPLC is a reliable method for separating and quantifying the different radiochemical species in a [⁹⁹ᵐTc]Tc-etifenin preparation. bmj.com This technique allows for the effective separation of the desired [⁹⁹ᵐTc]Tc-etifenin complex from impurities. bmj.comnih.gov Research has demonstrated that HPLC can clearly distinguish between Na[⁹⁹ᵐTc]TcO₄ and [⁹⁹ᵐTc]Tc-etifenin based on their retention times (Rt). bmj.com

In a comparative study, the retention times for Na[⁹⁹ᵐTc]TcO₄ and [⁹⁹ᵐTc]Tc-etifenin were found to be significantly different, allowing for their distinct identification. bmj.comnih.gov

Table 1: HPLC Retention Times of [⁹⁹ᵐTc]Tc-Etifenin and a Key Impurity

Compound Retention Time (Rt) in minutes
Na[⁹⁹ᵐTc]TcO₄ 2.76 ± 0.03
[⁹⁹ᵐTc]Tc-etifenin 8.05 ± 0.02

Data sourced from a study analyzing [⁹⁹ᵐTc]Tc-etifenin samples (n=4). bmj.comnih.gov

Using this method, the percentage of free Na[⁹⁹ᵐTc]TcO₄ impurity in [⁹⁹ᵐTc]Tc-etifenin preparations was quantified to be approximately 0.2%. bmj.comnih.govnih.gov

While HPLC is effective, it is not always available in all clinical settings. bmj.com Thin-layer chromatography (TLC) offers a more accessible alternative for routine quality control. bmj.com Different TLC methods, often varying in stationary and mobile phases, are used to separate and quantify both free pertechnetate and reduced hydrolyzed technetium. bmj.comnih.gov

The European Pharmacopoeia outlines a two-strip TLC method for determining the radiochemical purity of [⁹⁹ᵐTc]Tc-etifenin. bmj.com This involves using different solvent systems to isolate specific impurities. For instance, acetone is used for the detection of Na[⁹⁹ᵐTc]TcO₄, while a mixture of water and acetonitrile is recommended for identifying ⁹⁹ᵐTcn. bmj.com

Research has been conducted to optimize TLC methods to ensure reliability and speed. bmj.comnih.gov A study compared several TLC methods against a reference radio-HPLC method to determine their accuracy in quantifying impurities in [⁹⁹ᵐTc]Tc-etifenin. bmj.com The results showed variability in the quantification of impurities depending on the specific TLC method employed. bmj.com

Table 2: Quantification of Radiochemical Impurities in [⁹⁹ᵐTc]Tc-Etifenin using Different Analytical Methods

Analytical Method % ⁹⁹ᵐTcn (mean ± SD) % Na[⁹⁹ᵐTc]TcO₄ (mean ± SD) Radiochemical Purity (RCP) % (mean ± SD)
Method 1 (TLC) 0.7 ± 0.3 Not specified Not specified
Method 2 (TLC) 3.6 ± 0.9 Not specified Not specified
Method 3 (TLC) 3.9 ± 1.5 Not specified Not specified
Method 4 (TLC) 4.7 ± 1.5 Not specified Not specified
Optimized TLC Method Not specified Not specified 98.3 ± 0.9
Radio-HPLC Not specified 0.2 Not specified

Data is based on a study of four [⁹⁹ᵐTc]Tc-etifenin preparations. bmj.comnih.gov

These findings highlight the importance of using validated and optimized quality control procedures to accurately assess the level of radiochemical impurities in [⁹⁹ᵐTc]Tc-etifenin preparations before clinical use. bmj.comnih.gov

Pharmacological and Biological Activity of Etifenin Conjugates

Mechanism of Action of 99mTc-Etifenin in Hepatocytes

The mechanism by which 99mTc-Etifenin acts involves its selective uptake by liver cells (hepatocytes) and its subsequent transport into the biliary system. nih.govguidechem.com This process is crucial for visualizing the liver parenchyma and the flow of bile.

Cellular Uptake Mechanisms by Organic Anion Transporting Polypeptides (OATPs)

Hepatic uptake of 99mTc-IDA derivatives, including 99mTc-Etifenin, is primarily mediated by organic anion transporting polypeptides (OATPs). europa.eunih.govresearchgate.netsemanticscholar.org Specifically, OATP1B1 and OATP1B3, located on the sinusoidal membrane of hepatocytes, play a significant role in the uptake of these compounds from the blood into the liver cells. europa.eunih.govresearchgate.netsemanticscholar.orgpharmacologyeducation.orgresearchgate.netresearchgate.netmdpi.com This transport is sodium-independent. uzh.ch The binding of 99mTc-IDAs to serum albumin in the blood is followed by their release upon reaching the space of Disse in the liver, facilitating their uptake by OATPs. nih.govresearchgate.netsemanticscholar.org

Conjugation with Bile Acids and Biliary Excretion Pathways

Unlike endogenous bile acids which undergo conjugation with glycine (B1666218) or taurine (B1682933) within hepatocytes to enhance solubility for biliary excretion, 99mTc-IDA compounds like 99mTc-Etifenin are generally excreted unmetabolized into the bile. nih.govsemanticscholar.orgeclinpath.commetwarebio.comlabplan.ie The biliary excretion of 99mTc-IDAs occurs via mechanisms similar to those for bromosulfophthalein and bilirubin (B190676). nih.govsemanticscholar.org This excretion into the bile canaliculi is mediated by efflux transporters, primarily Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). europa.euresearchgate.netnih.gov Elevated bilirubin levels can significantly inhibit the hepatospecific uptake of 99mTc-IDAs and increase their renal excretion, highlighting the shared transport pathways. nih.govsemanticscholar.org

Pharmacokinetics and Biodistribution Studies of 99mTc-Etifenin

Pharmacokinetic and biodistribution studies of 99mTc-Etifenin describe its movement and distribution within the body over time. These studies are essential for understanding its behavior as a diagnostic agent.

Hepatic Uptake and Clearance Kinetics

Following intravenous injection, 99mTc-Etifenin is rapidly taken up by liver cells. guidechem.com In individuals with normal liver function, the liver is clearly visualized within 3-5 minutes post-injection. guidechem.com Studies have shown that 99mTc-Etifenin exhibits hepatic uptake, though slightly lower (82%) compared to 99mTc-mebrofenin (>98%), another commonly used hepatobiliary agent. nih.govresearchgate.netmdpi.com The plasma clearance of Etifenin in normal individuals follows a biphasic curve, with a rapid initial phase (t1/2α of 0.93 minutes) and a slower elimination phase (t1/2β of 57.47 minutes). guidechem.com The highest parenchymal activity for 99mTc-Etifenin is observed early, around 1 minute post-injection. nih.govresearchgate.netsemanticscholar.orgmdpi.com

Excretion Routes and Rates

99mTc-Etifenin is primarily excreted through the biliary and intestinal routes. guidechem.com Approximately 60%-70% of the injected dose is excreted into the small intestine within 30 minutes after injection, and 70%-80% is found in the large intestine after 2 hours. guidechem.com A smaller percentage, around 6%, is excreted through the urine after 3 hours. guidechem.com The excretion rate is reduced, and the half-life is prolonged in individuals with elevated serum bilirubin levels, consistent with competition for the same transport pathways. guidechem.com

In Vitro and In Vivo Biological Interactions of Etifenin

In vitro and in vivo studies have investigated the biological interactions of Etifenin, primarily focusing on its conjugated form, 99mTc-Etifenin, with hepatic transporters and its behavior in biological systems. In vitro studies using techniques like radio-HPLC analysis have been used to assess the radiochemical purity and stability of 99mTc-Etifenin preparations. researchgate.netresearchgate.net These studies can also examine the binding of 99mTc-Etifenin to blood plasma proteins and its stability in biological fluids like bile and urine. researchgate.netresearchgate.net In vivo biodistribution studies in experimental animals have been conducted to evaluate the distribution of the radiopharmaceutical in various organs over time. researchgate.netresearchgate.net These studies confirm the high liver uptake and subsequent rapid biliary excretion observed with 99mTc-Etifenin. researchgate.net The interaction with specific transporters like OATP1B1 and OATP1B3 in hepatic uptake and MRP2 in biliary excretion has been demonstrated through various research approaches. europa.eunih.govresearchgate.netsemanticscholar.orgresearchgate.net

Selective Binding Affinity to Liver Cells

A key characteristic of Etifenin conjugates, such as 99mTc-etifenin, is their selective and high binding affinity to liver cells, specifically hepatocytes. smolecule.comnih.gov This selective uptake is crucial for its application in visualizing liver physiology and pathology. smolecule.com The uptake by hepatocytes occurs through a mechanism involving organic anion transporting polypeptides (OATPs), including OATP1B1 and OATP1B3. nih.govnih.govresearchgate.net After being taken up by hepatocytes, 99mTc-etifenin conjugates with bile acids and is subsequently secreted into the bile ducts. smolecule.com This process allows for the visualization of bile flow and the assessment of liver and biliary system function. smolecule.com

Research indicates that 99mTc-etifenin exhibits a high hepatic uptake, reported to be around 82%. nih.govresearchgate.net This is comparable to, though slightly lower than, other widely used hepatobiliary tracers like 99mTc-mebrofenin, which shows a hepatic uptake exceeding 98%. nih.govresearchgate.net The highest parenchymal activity for both 99mTc-mebrofenin and 99mTc-etifenin is observed relatively quickly after administration. nih.govresearchgate.net

The binding of 99mTc-IDA compounds, including etifenin, to serum albumin is also noted, with the complex being released when it reaches the space of Disse in the liver, facilitating hepatocyte uptake. nih.govnih.govresearchgate.net

Here is a comparison of hepatic uptake and biliary excretion half-life for two common 99mTc-IDA agents:

CompoundHepatic Uptake (%)Biliary Excretion Half-life (min)
99mTc-Etifenin82 nih.govresearchgate.net37 nih.govresearchgate.net
99mTc-Mebrofenin>98 nih.govresearchgate.net17 nih.gov

Interactions with Other Biological Agents

Interaction studies involving etifenin conjugates focus on their behavior within biological systems and potential interactions with other substances. smolecule.com Research has explored potential interactions with other pharmaceuticals and biological agents, which is important for understanding its diagnostic utility and potential impact in the presence of other compounds. smolecule.com

Elevated plasma levels of bilirubin can significantly influence the hepatospecific uptake of 99mTc-IDA agents, including etifenin. nih.govdb-thueringen.denih.govresearchgate.net This is because these compounds are excreted unmetabolized into the bile by the same mechanism as bromosulfophthalein and bilirubin. nih.govresearchgate.net High bilirubin levels can competitively inhibit the transport of IDA derivatives into hepatocytes, leading to decreased hepatic uptake and increased renal excretion. nih.govnih.govresearchgate.net Studies have shown that the extent of hepatic uptake inhibition by bilirubin depends on the specific structure of the 99mTc-IDA compound. nih.gov For instance, the hepatic uptake of 99mTc-mebrofenin has demonstrated resistance to high bilirubin levels, which contributes to its preference in hepatobiliary scintigraphy, although hypoalbuminemia can hinder its liver uptake as albumin is its main plasma carrier. nih.govresearchgate.net

While the primary biological interaction highlighted in the search results pertains to the competition with bilirubin for hepatocyte uptake, the literature suggests that interaction studies also explore the general binding affinity and behavior within biological systems to emphasize its diagnostic efficacy. smolecule.com Etifenin has also appeared in screenings for small molecule drugs that could potentially reverse the expression of certain genes in the context of oral squamous cell carcinoma, suggesting potential, albeit different, biological interactions in a research setting. frontiersin.org

Research Applications of Etifenin in Liver and Biliary System Studies

Investigation of Hepatobiliary System Functionality using Etifenin

Assessment of Liver Function

Research utilizes Etifenin-based scintigraphy to assess the functional capacity of the liver. The uptake of the radiotracer by hepatocytes is indicative of liver cell function. Impaired uptake or prolonged retention of the tracer in the liver can suggest hepatocellular dysfunction smolecule.comnih.gov. Studies have explored the use of hepatobiliary scintigraphy, including with Etifenin or similar IDA agents, to quantitatively assess liver function, for instance, in the context of liver surgery to predict post-hepatectomy liver failure researchgate.net.

Evaluation of Biliary Tract Disorders

Etifenin-based scintigraphy is a key research tool for evaluating the patency and function of the biliary tract. By tracking the movement of the radiotracer from the liver through the bile ducts, gallbladder, and into the intestine, researchers can identify obstructions, leaks, or other structural and functional abnormalities of the biliary system smolecule.comnih.gov. The rate and pattern of tracer excretion provide insights into the severity and nature of biliary disorders researchgate.net.

Etifenin in the Study of Specific Hepatobiliary Pathologies

Etifenin-based hepatobiliary scintigraphy plays a role in the investigation of specific diseases affecting the liver and biliary system, aiding in diagnosis, understanding pathophysiology, and evaluating treatment outcomes in research settings smolecule.comnih.gov.

Biliary Atresia Research

In research concerning biliary atresia, a congenital condition characterized by the obliteration of bile ducts, 99mTc-Etifenin scintigraphy is employed to assess bile flow from the liver to the intestine smolecule.comnih.govnih.gov. The absence of tracer excretion into the bowel after a specified time is a significant finding supporting the diagnosis of biliary atresia in research studies hep.com.cnnih.gov. Research has investigated the diagnostic accuracy of Etifenin scintigraphy, sometimes in conjunction with other methods, for differentiating biliary atresia from other causes of neonatal jaundice hep.com.cnnih.gov.

Acute Cholecystitis Investigations

Etifenin scintigraphy is used in research investigating acute cholecystitis, which is typically caused by cystic duct obstruction smolecule.comnih.govnih.gov. In this context, the inability of the radiotracer to enter the gallbladder while being excreted into the common bile duct and intestine is a characteristic finding in research studies, indicating cystic duct blockage researchgate.net. This allows researchers to study the diagnostic utility of scintigraphy in cases where ultrasound findings are equivocal nih.gov.

Hepatic Dysfunction Studies

Research into various forms of hepatic dysfunction utilizes Etifenin-based scintigraphy to evaluate the impact of liver disease on bile formation and excretion. Altered uptake, processing, and excretion of the radiotracer can provide data on the severity and type of liver impairment smolecule.comnih.gov. While the diagnostic significance in liver cancer may be marginal compared to other imaging modalities, Etifenin scintigraphy can still contribute to the functional assessment of the liver in the context of various hepatic pathologies studied in research medkoo.com.

Here is a table summarizing some research applications of Etifenin:

Research ApplicationDescription
Assessment of Liver FunctionEvaluating hepatocellular uptake and clearance of the tracer as an indicator of liver health.
Evaluation of Biliary Tract DisordersIdentifying obstructions, leaks, or motility issues by observing tracer flow through the biliary system.
Biliary Atresia ResearchAssessing the presence or absence of bile flow to the intestine to aid in diagnosis and understanding.
Acute Cholecystitis InvestigationsConfirming cystic duct obstruction by observing the lack of gallbladder filling.
Hepatic Dysfunction StudiesStudying altered tracer kinetics to understand the impact of various liver diseases on bile handling.

Comparative Research of Etifenin with Other Hepatobiliary Imaging Agents

Comparative studies are essential for understanding the relative performance and specific advantages of different imaging agents. Etifenin has been compared with other commonly used hepatobiliary radiopharmaceuticals, particularly Mebrofenin and Disofenin. pharmacylibrary.comuni.lunih.gov These comparisons often focus on pharmacokinetic properties such as hepatic uptake, biliary excretion, and sensitivity in the presence of elevated bilirubin (B190676) levels. mdpi.compharmacylibrary.com

Etifenin (2,6-diethyl-IDA) is part of a series of 99mTc-IDA compounds developed with alkyl substitutions on the aromatic ring, including Disofenin (2,6-diisopropyl-IDA) and Mebrofenin (3-bromo-2,4,6-trimethyl-IDA). pharmacylibrary.com These structural variations influence their pharmacokinetic behavior. Mebrofenin is often considered a widely used clinical standard for cholescintigraphy due to its favorable properties. mdpi.comresearchgate.net Disofenin and Mebrofenin have been shown to have similar hepatocyte extraction efficiency and parenchymal transit times in studies using isolated rat hepatocytes. pharmacylibrary.com

Research indicates that 99mTc-etifenin exhibits slightly lower hepatic uptake (82%) compared to 99mTc-mebrofenin (>98%). mdpi.comresearchgate.net However, 99mTc-etifenin demonstrates a longer biliary excretion half-life (37 minutes) than 99mTc-mebrofenin (17 minutes). mdpi.comresearchgate.net The highest parenchymal activity for both 99mTc-mebrofenin and 99mTc-etifenin is typically observed at 1 minute post-injection. mdpi.comresearchgate.net

Studies on isolated rat hepatocytes have also provided comparative data on uptake. At 37°C, 99mTc-Mebrofenin and 99mTc-Disofenin showed the greatest rate of uptake among the tested agents. nih.gov The uptake of 99mTc-Disofenin and 99mTc-Lidofenin was inhibited by various organic anions like sulfobromophthalein (B1203653) and bilirubin, suggesting a common anionic transport mechanism. nih.gov Notably, 99mTc-Mebrofenin uptake was only modestly inhibited by taurocholate, deoxycholate, and bilirubin, suggesting potential advantages in jaundiced patients compared to Disofenin. pharmacylibrary.comnih.gov

Here is a summary of comparative data on hepatic uptake and biliary excretion half-life:

CompoundHepatic Uptake (%)Biliary Excretion Half-Life (min)
99mTc-Etifenin8237
99mTc-Mebrofenin>9817

Methodological rigor is crucial in comparative studies of hepatobiliary imaging agents to ensure accurate and reproducible results. Factors such as the preparation and quality control of the radiopharmaceuticals, imaging protocols, and data analysis techniques all influence the outcomes. researchgate.netbmj.com For instance, optimized quality control methods are necessary to determine the radiochemical purity of 99mTc-mebrofenin and 99mTc-etifenin. bmj.com Differences in study design, patient populations, and the presence of underlying liver disease or elevated bilirubin levels can also impact comparative findings. researchgate.netwisc.edu Standardizing methodologies is considered crucial for enabling comparisons across different centers and facilitating multicenter trials. researchgate.net The use of pharmacologic interventions, such as Sincalide or morphine, as part of the imaging protocol can also influence results and should be considered in comparative analyses. wisc.edu

Future Research Directions and Translational Perspectives for Etifenin

Advancements in Etifenin Radiochemistry and Ligand Design

Advancements in the radiochemistry and ligand design of Etifenin aim to improve its pharmacokinetic properties, stability, and targeting capabilities. This involves exploring different radiometals and developing next-generation IDA derivatives with tailored characteristics.

Exploration of Novel Radiometals for Etifenin Complexes

While 99mTc is the most commonly used radiometal for Etifenin and other IDA derivatives in SPECT imaging, the exploration of novel radiometals for complexation with Etifenin or its derivatives is an area of interest, particularly in the context of transitioning to PET imaging. Radiometals like Gallium-68 (68Ga), Copper-64 (64Cu), Scandium-44 (44Sc), and Zirconium-89 (89Zr) are being investigated for PET applications due to their decay characteristics suitable for positron emission tomography mdpi.com. Although non-modified IDA is not inherently suitable for 68Ga due to rapid demetallation, modifications to the ligand structure can create a more suitable coordination environment for 68Ga mdpi.com. Research into synthesizing and characterizing complexes of Etifenin and its analogues with radiometals such as Ga(III), Y(III), and Lu(III) has been reported, indicating a move towards exploring different metal centers for complexation researchgate.netuniklinikum-jena.de.

Development of Next-Generation IDA Derivatives

The development of next-generation IDA derivatives is crucial for overcoming limitations of existing agents, such as susceptibility to elevated bilirubin (B190676) levels and optimizing pharmacokinetic profiles researchgate.netresearchgate.net. Researchers have synthesized and evaluated numerous IDA derivatives since the introduction of the first generation researchgate.netsnmjournals.org. Structure-distribution relationship studies have been instrumental in understanding how modifications to the IDA structure affect hepatic uptake, biliary excretion, and protein binding snmjournals.orgresearchgate.net. Future research is likely to focus on designing IDA derivatives with improved resistance to bilirubin interference, enhanced hepatic specificity, and altered excretion pathways to better suit specific clinical needs. The synthesis and biocompatibility studies of new IDA derivatives are ongoing areas of research mdpi.com.

Integration of Etifenin Imaging with Advanced Diagnostic Modalities

Integrating Etifenin-based imaging with advanced diagnostic modalities can provide more comprehensive information and improve diagnostic accuracy.

Hybrid Imaging Techniques (e.g., SPECT/CT with Etifenin)

Hybrid imaging techniques, such as SPECT/CT, combine the functional information from SPECT with the anatomical information from CT, leading to improved localization and characterization of findings pageplace.denih.gov. While 99mTc-labeled IDA derivatives, including Etifenin, are traditionally used with planar scintigraphy and SPECT, their integration with CT in SPECT/CT systems allows for three-dimensional liver volumetry and potentially more precise assessment of regional liver function researchgate.netnih.govnih.gov. SPECT/CT with 99mTc-labeled tracers has shown advancements in various diagnostic areas by providing precise anatomical localization researchgate.net. The use of SPECT/CT with hepatobiliary tracers like 99mTc-mebrofenin has been explored, and similar integration with 99mTc-etifenin can be beneficial for a more detailed evaluation of the hepatobiliary system patsnap.com.

Correlation of Scintigraphic Findings with Other Imaging Data

Correlating findings from Etifenin-based scintigraphy with data from other imaging modalities, such as MRI and ultrasound, can enhance diagnostic confidence and provide a more complete picture of the patient's condition uniklinikum-jena.denih.gov. For instance, studies have shown good correlation between the results of 99mTc-mebrofenin scintigraphy and Gd-EOB-DTPA-enhanced MRI, both of which assess liver function based on similar uptake and excretion mechanisms researchgate.netnih.gov. Establishing similar correlations for Etifenin can help in utilizing the complementary strengths of different imaging techniques for a more accurate diagnosis and management of hepatobiliary disorders.

Preclinical and Translational Research of Etifenin

Preclinical and translational research involving Etifenin and its derivatives is essential for evaluating their potential in new applications and translating findings from the laboratory to clinical practice scispace.comwgtn.ac.nzdrugbank.com. This includes studies in animal models to assess biodistribution, pharmacokinetics, and efficacy for different indications researchgate.net. While primarily known for hepatobiliary imaging, preliminary research has explored the potential of Etifenin in other areas, such as its potential anti-tumor effects in specific cancer types based on computational analysis frontiersin.org. Translational studies bridge the gap between basic research and clinical use, including optimizing radiolabeling procedures and evaluating the performance of Etifenin-based radiopharmaceuticals in preclinical models before human trials researchgate.netsnmjournals.org.

In Vitro and In Vivo Model Systems for Etifenin Research

Research into radiopharmaceuticals like Etifenin involves a range of in vitro and in vivo model systems to evaluate their properties and potential applications. In vitro studies are crucial for assessing the stability of the radiolabeled compound and its interactions at a cellular or molecular level. For 99mTc-etifenin, in vitro stability has been examined. researchgate.net These studies help to understand how the compound behaves in a controlled environment before moving to more complex biological systems.

In vivo model systems, particularly experimental animals, play a vital role in evaluating the biodistribution, pharmacokinetics, and efficacy of radiopharmaceuticals. Biodistribution studies of 99mTc-etifenin have been conducted in experimental animals to understand how the radiotracer is distributed within the body over time. researchgate.net The in vivo stability of 99mTc-etifenin has also been investigated by analyzing its presence and form in biological fluids such as bile and urine in these animal models. researchgate.net

Comparative studies using in vivo models have provided insights into the performance of 99mTc-etifenin relative to other hepatobiliary agents like 99mTc-mebrofenin. These studies have shown differences in hepatic uptake and biliary excretion half-life between the two compounds. researchgate.netmdpi.com For instance, 99mTc-etifenin has been reported to exhibit slightly lower hepatic uptake (82%) compared to 99mTc-mebrofenin (>98%), but a longer biliary excretion half-life (37 minutes) than 99mTc-mebrofenin (17 minutes). researchgate.netmdpi.com The highest parenchymal activity for both 99mTc-mebrofenin and 99mTc-etifenin is often observed early after administration in these models. researchgate.netmdpi.com

Here is a summary of typical model systems used in radiopharmaceutical research, relevant to compounds like Etifenin:

Model SystemApplication AreaRelevance to Etifenin Research
In Vitro Cell CultureCellular uptake, binding, metabolism, stabilityAssessment of 99mTc-etifenin stability and potential interactions. researchgate.net
Experimental AnimalsBiodistribution, pharmacokinetics, in vivo stabilityEvaluation of 99mTc-etifenin distribution, excretion, and comparison with other agents. researchgate.netresearchgate.netmdpi.com

Translational Pathways from Basic Science to Clinical Application

The translation of a novel radiopharmaceutical, such as Etifenin or its analogues, from basic scientific research to clinical application is a multi-step process that involves rigorous preclinical evaluation, clinical trials, and regulatory approval. openmedscience.comnih.gov Preclinical development is a critical initial phase where the compound's properties, including its behavior in relevant biological systems, are thoroughly investigated using in vitro and in vivo models. iaea.org The data generated during preclinical studies, such as biodistribution and stability in animal models, are essential for supporting the transition to human studies. researchgate.netnih.gov

Translating promising compounds from the preclinical stage to clinical use can present significant challenges. nih.gov Clinical trials are a necessary step to evaluate the safety and efficacy of the radiopharmaceutical in humans. These trials are subject to stringent regulations to protect patient safety and ensure the reliability of the data. nih.govsnmjournals.org Historically, academic research and initiatives have played a significant role in advancing the clinical translation of radiopharmaceuticals. nih.gov

The regulatory framework for clinical trials involving radiopharmaceuticals is complex, requiring the submission of comprehensive data, including findings from preclinical studies, to national regulatory authorities and ethical committees. nih.govsemnim.es For a radiopharmaceutical to be used as an investigational medicinal product (IMP), a detailed dossier must be submitted for approval. semnim.es Regulatory bodies have acknowledged the need to facilitate the clinical translation of radiopharmaceuticals, recognizing their importance in diagnosis and therapy. nih.goveanm.org Guidelines are in place to standardize the non-clinical research and clinical evaluation of diagnostic radiopharmaceuticals. nih.gov

The translational pathway can be broadly summarized as follows:

Basic Research and Discovery: Identification and synthesis of potential radiopharmaceutical candidates.

Preclinical Evaluation: In vitro and in vivo studies to assess properties like stability, biodistribution, and mechanism of action. researchgate.netiaea.orgeuropa.eucore.ac.uk

Manufacturing and Quality Control: Development of reliable production methods and quality assurance protocols. openmedscience.com

Regulatory Submission (e.g., CTA/IND): Compilation and submission of preclinical data and proposed clinical trial protocols to regulatory authorities and ethics committees. nih.govsemnim.es

Clinical Trials (Phases I, II, III): Evaluation in human subjects to assess safety, dosimetry, efficacy, and optimal use. nih.govsnmjournals.org

Regulatory Approval (e.g., Marketing Authorization): Review of clinical trial data and manufacturing information for approval for widespread clinical use. openmedscience.com

Post-Market Surveillance: Ongoing monitoring of the radiopharmaceutical's performance and safety in clinical practice.

Ethical and Regulatory Considerations in Radiopharmaceutical Research

Research involving radiopharmaceuticals, including Etifenin, is subject to rigorous ethical and regulatory oversight due to the inherent risks associated with radioactive materials and their use in humans. Regulatory bodies such as the European Medicines Agency (EMA), the International Atomic Energy Agency (IAEA), and national health agencies play a crucial role in establishing and enforcing standards for the development, production, and use of radiopharmaceuticals. openmedscience.com These regulations are designed to ensure the safety of patients, healthcare professionals, and the environment. openmedscience.com

Ethical considerations are integrated throughout the research process, from preclinical studies in animals to clinical trials in humans. In preclinical research, ethical guidelines govern the care and use of experimental animals, emphasizing appropriate housing conditions and requiring approval from institutional animal care and use committees. iaea.org Researchers must possess knowledge of safe handling of radioactivity, biosafety protocols, health physics, and animal welfare regulations. iaea.org

In the context of clinical research, ethical considerations are paramount. These include ensuring patient privacy and data security, obtaining informed consent, minimizing bias in study design and interpretation, and ensuring fairness in treatment recommendations. snmjournals.org Clinical trials must adhere to strict ethical principles and regulatory standards to safeguard the well-being of participants. snmjournals.orgsemnim.es A key aspect of regulatory review for clinical trials is the assessment of anticipated safety risks based on preclinical data, including pharmacological and toxicological information from animal studies. semnim.es

Regulatory frameworks for radiopharmaceuticals address their unique characteristics, advocating for harmonized standards, flexible processes, and clear legal definitions to facilitate their approval and availability. eanm.org Risk management strategies tailored specifically to radiopharmaceuticals are considered essential, moving away from a one-size-fits-all approach. eanm.org Flexible clinical trial requirements that account for the specific challenges of radiopharmaceutical development, such as potentially small patient populations and the need for specialized imaging techniques, are also advocated for. eanm.org

Key ethical and regulatory aspects in radiopharmaceutical research include:

Radiation Safety: Minimizing radiation exposure to researchers, clinical staff, patients, and the public. iaea.orgsemnim.es

Ethical Treatment of Animals: Ensuring humane care and use of animals in preclinical studies. iaea.org

Informed Consent: Providing potential clinical trial participants with comprehensive information about the study, risks, and benefits. snmjournals.org

Data Privacy and Security: Protecting sensitive patient data. snmjournals.org

Quality Control and Assurance: Ensuring the consistent quality and purity of the radiopharmaceutical product. openmedscience.comsemnim.es

Regulatory Compliance: Adhering to national and international regulations throughout the research and development process. openmedscience.comsemnim.eseanm.org

Risk-Benefit Assessment: Carefully evaluating the potential benefits of the radiopharmaceutical against the associated risks. semnim.es

Long-Term Research Trajectories for Etifenin and its Analogues

While specific long-term research trajectories explicitly focused on Etifenin or its direct analogues are not extensively detailed in the provided search results, the broader context of radiopharmaceutical research and the characteristics of Etifenin as a hepatobiliary agent offer insights into potential future directions.

Etifenin belongs to the class of iminodiacetic acid (IDA) derivatives used in hepatobiliary scintigraphy. The development of these agents has evolved over time, with newer compounds like Mebrofenin showing improved characteristics such as higher hepatic uptake. researchgate.netmdpi.com This suggests a long-term trajectory in this specific area might involve the development of novel IDA derivatives or entirely new classes of hepatobiliary imaging agents with enhanced pharmacokinetic properties, improved targeting, or the ability to provide more specific functional information about the liver and biliary system.

More broadly, the field of radiopharmaceutical research is characterized by continuous innovation and a trend towards targeted agents for both diagnosis and therapy (theranostics). nih.govnih.gov Future research trajectories are likely to focus on developing radiopharmaceuticals that can selectively bind to specific molecular targets associated with various diseases, including liver disorders. This could involve conjugating radioactive isotopes to targeting molecules such as peptides, antibodies, or small molecules.

Another significant trajectory in radiopharmaceutical research is the use of imaging agents to assess organ function and understand disease processes at a molecular level. The use of agents like 99mTc-mebrofenin to investigate transporter-mediated drug-drug interactions and liver function suggests a future where radiopharmaceuticals could serve as valuable tools for personalized medicine, helping to predict individual responses to drugs or assess the severity of liver disease. researchgate.netcore.ac.ukresearchgate.net Research into Etifenin or its analogues could potentially explore their utility in such functional assessments, perhaps by modifying their structure to enhance sensitivity to specific physiological changes or transporter activities.

Furthermore, advancements in radionuclide production, chelating chemistry, and imaging technology will continue to shape the long-term research landscape. The availability of new radioisotopes with different decay characteristics and the development of more efficient and stable chelators can lead to the design of novel radiopharmaceuticals with improved imaging properties or therapeutic potential.

Development of Novel IDA Derivatives: Synthesizing and evaluating new analogues with optimized pharmacokinetic properties.

Targeted Hepatobiliary Agents: Designing compounds that target specific transporters or receptors in the liver or biliary system.

Functional Imaging Probes: Exploring the use of Etifenin-based agents to assess specific aspects of liver function or disease.

Integration with Advanced Imaging Technologies: Utilizing new PET or SPECT technologies for improved detection and quantification.

Exploration of Theranostic Applications: Investigating if Etifenin analogues can be labeled with therapeutic radioisotopes for targeted therapy, although Etifenin itself is primarily a diagnostic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.